

A Spectroscopic Comparison of Benzyl Carbamate and Its Precursors

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Compound of Interest

Compound Name: Benzyl benzylcarbamate

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This guide provides an objective spectroscopic comparison of the key identifying features of benzyl carbamate against its common precursors, benzyl alcohol and benzyl chloroformate. By presenting Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^{13}C NMR) data, this document aims to facilitate the clear identification and differentiation of these compounds in a laboratory setting. The experimental protocols for the synthesis of benzyl carbamate and the spectroscopic analyses are also detailed.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for benzyl carbamate and its precursors. These tables are designed for quick comparison of the characteristic peaks and chemical shifts that distinguish each molecule.

Table 1: Comparative FTIR Data (cm^{-1})

Functional Group	Benzyl Alcohol	Benzyl Chloroformate	Benzyl Carbamate
O-H Stretch	~3300 (broad)	-	-
N-H Stretch	-	-	~3422-3332 (two bands)[1]
C-H (Aromatic)	~3030	~3035	~3034
C-H (Aliphatic)	~2900, ~2870	~2960	~2950
C=O Stretch	-	~1775	~1694[1]
C-O Stretch	~1050	~1150	~1068[1]
N-H Bend	-	-	~1610[1]

Table 2: Comparative ^1H NMR Data (δ , ppm) in CDCl_3

Proton Environment	Benzyl Alcohol	Benzyl Chloroformate	Benzyl Carbamate
Ar-H	~7.3 (m, 5H)	~7.4 (m, 5H)	~7.3-7.4 (m, 5H)[1]
-CH ₂ -	~4.6 (s, 2H)	~5.2 (s, 2H)	~5.1 (s, 2H)[1]
-OH	Variable (s, 1H)	-	-
-NH ₂	-	-	~4.9 (br s, 2H)[1]

Table 3: Comparative ^{13}C NMR Data (δ , ppm) in CDCl_3

Carbon Environment	Benzyl Alcohol	Benzyl Chloroformate	Benzyl Carbamate
C=O	-	~150	~158
Ar-C (quaternary)	~141	~135	~136
Ar-CH	~127-129	~128-129	~128-129
-CH ₂ -	~65	~70	~67

Experimental Protocols

Detailed methodologies for the synthesis of benzyl carbamate from its precursors and the subsequent spectroscopic analysis are provided below.

Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia

This protocol is adapted from established organic synthesis procedures.

Materials:

- Benzyl chloroformate
- Concentrated ammonium hydroxide (sp. gr. 0.90)
- Cold water
- Toluene (for recrystallization)

Procedure:

- In a fume hood, slowly add benzyl chloroformate with vigorous stirring to 5 volumes of cold concentrated ammonium hydroxide.
- Allow the reaction mixture to stand at room temperature for 30 minutes.
- Filter the resulting precipitate with suction and wash it with cold water.

- Dry the crude product in a vacuum desiccator.
- For further purification, the crude benzyl carbamate can be recrystallized from toluene.

Synthesis of Benzyl Carbamate from Benzyl Alcohol and Urea

This method provides an alternative route to benzyl carbamate.

Materials:

- Benzyl alcohol
- Urea
- Catalyst (e.g., alumina supported nickel oxide-bismuth oxide)

Procedure:

- In a reaction vessel equipped with a reflux condenser, combine benzyl alcohol, urea, and the catalyst.
- Heat the mixture to 110-180°C under reduced pressure.
- The ammonia gas produced during the reaction is removed.
- After the reaction is complete (typically monitored by TLC), cool the mixture to room temperature.
- The catalyst is removed by filtration. The excess benzyl alcohol can be removed by distillation under reduced pressure to yield benzyl carbamate.

Spectroscopic Analysis Protocols

FTIR Spectroscopy:

- Solid Samples (Benzyl Carbamate): A small amount of the solid sample was mixed with dry potassium bromide (KBr) and pressed into a thin pellet using a hydraulic press. The

spectrum was recorded using a standard FTIR spectrometer.

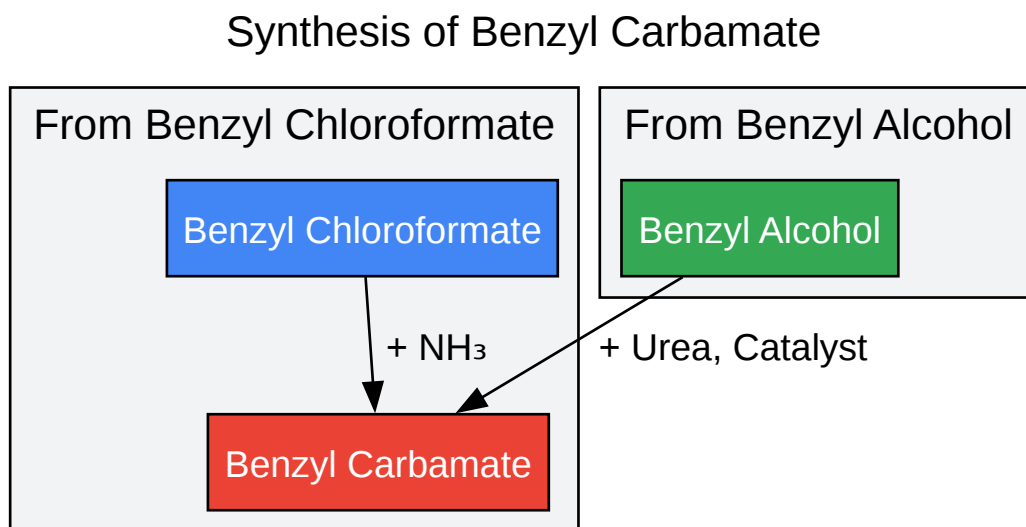
- Liquid Samples (Benzyl Alcohol, Benzyl Chloroformate): A drop of the neat liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a fixed-path-length liquid cell can be used.

NMR Spectroscopy:

- Samples of benzyl alcohol, benzyl chloroformate, and benzyl carbamate were dissolved in deuterated chloroform (CDCl_3) at a typical concentration of 10-20 mg/mL.
- ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

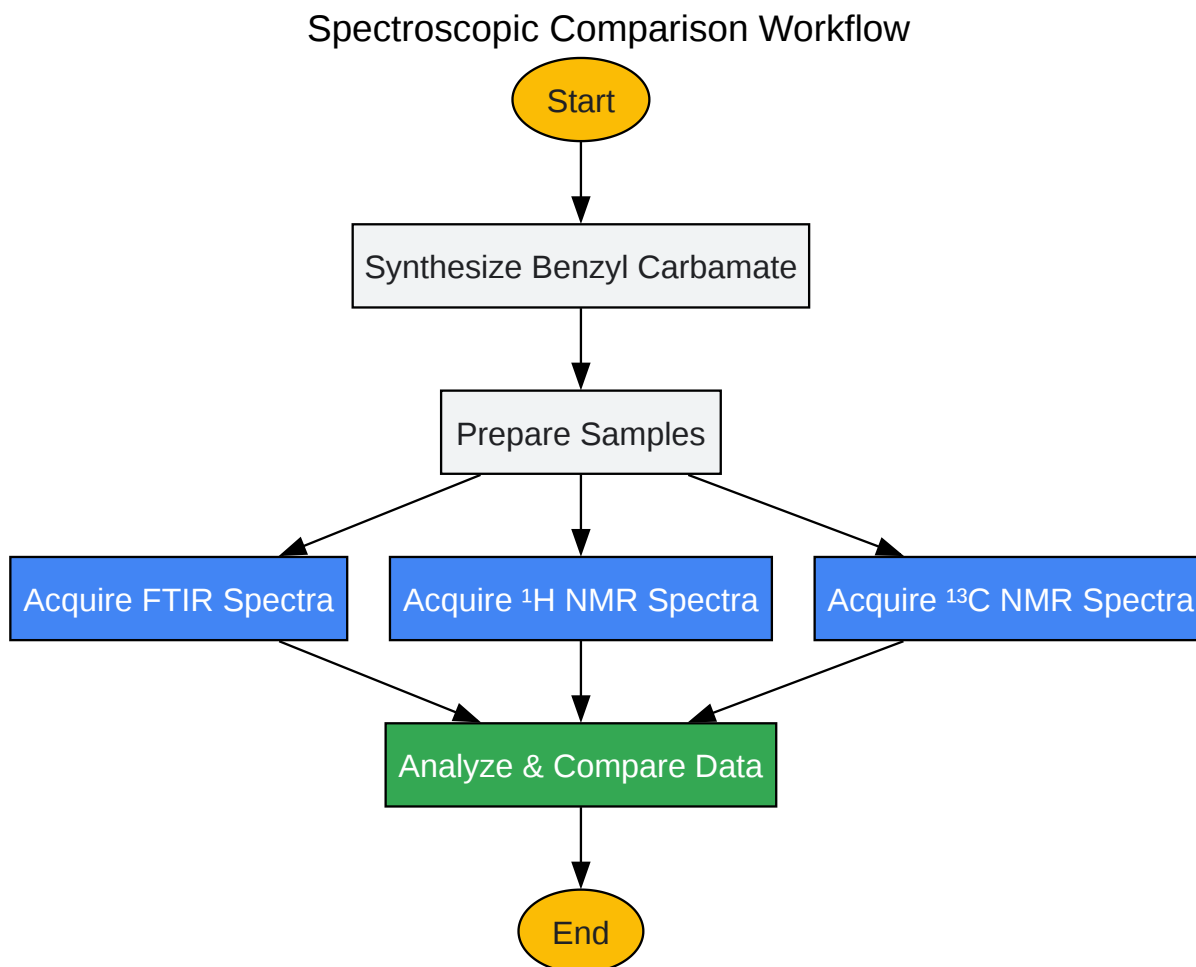
Visualizations

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow for the spectroscopic comparison.



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Figure 1. Synthetic pathways to benzyl carbamate.



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Figure 2. Experimental workflow for spectroscopic comparison.

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References

- 1. Synthesis routes of Benzyl carbamate [benchchem.com]

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